molecular formula C10H11BrClNO2 B13931146 tert-Butyl 4-bromo-2-chloronicotinate

tert-Butyl 4-bromo-2-chloronicotinate

Cat. No.: B13931146
M. Wt: 292.55 g/mol
InChI Key: NHGHXNUNWKKICM-UHFFFAOYSA-N
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Description

tert-Butyl 4-bromo-2-chloronicotinate: is an organic compound that belongs to the class of nicotinates It is characterized by the presence of a tert-butyl ester group, a bromine atom at the 4-position, and a chlorine atom at the 2-position on the nicotinate ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-bromo-2-chloronicotinate typically involves the esterification of 4-bromo-2-chloronicotinic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an appropriate solvent like toluene or dichloromethane to achieve the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: tert-Butyl 4-bromo-2-chloronicotinate can undergo nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles. Common reagents for these reactions include sodium methoxide, potassium tert-butoxide, and various amines.

    Oxidation Reactions: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction Reactions: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.

Common Reagents and Conditions:

    Substitution: Sodium methoxide in methanol, potassium tert-butoxide in tert-butanol.

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in ethanol.

Major Products:

    Substitution: Formation of tert-butyl 4-methoxy-2-chloronicotinate or tert-butyl 4-amino-2-chloronicotinate.

    Oxidation: Formation of tert-butyl 4-bromo-2-chloronicotinic acid.

    Reduction: Formation of this compound alcohol derivatives.

Scientific Research Applications

Chemistry: tert-Butyl 4-bromo-2-chloronicotinate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study the effects of halogenated nicotinates on biological systems. It can be used to investigate enzyme interactions and receptor binding.

Medicine: this compound has potential applications in medicinal chemistry for the development of new drugs. Its unique structure allows for the exploration of novel therapeutic agents targeting specific biological pathways.

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. It can be employed in the production of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of tert-Butyl 4-bromo-2-chloronicotinate involves its interaction with specific molecular targets. The presence of halogen atoms (bromine and chlorine) and the ester group allows the compound to participate in various chemical reactions, including binding to enzymes and receptors. The molecular pathways involved may include inhibition of enzyme activity or modulation of receptor function, leading to specific biological effects.

Comparison with Similar Compounds

  • tert-Butyl 4-bromo-2-fluoronicotinate
  • tert-Butyl 4-chloro-2-bromonicotinate
  • tert-Butyl 4-iodo-2-chloronicotinate

Comparison: tert-Butyl 4-bromo-2-chloronicotinate is unique due to the specific positioning of the bromine and chlorine atoms on the nicotinate ring. This unique arrangement imparts distinct chemical reactivity and biological activity compared to other similar compounds. For example, the presence of bromine at the 4-position and chlorine at the 2-position may result in different binding affinities and reaction pathways compared to compounds with different halogen substitutions.

Properties

Molecular Formula

C10H11BrClNO2

Molecular Weight

292.55 g/mol

IUPAC Name

tert-butyl 4-bromo-2-chloropyridine-3-carboxylate

InChI

InChI=1S/C10H11BrClNO2/c1-10(2,3)15-9(14)7-6(11)4-5-13-8(7)12/h4-5H,1-3H3

InChI Key

NHGHXNUNWKKICM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C=CN=C1Cl)Br

Origin of Product

United States

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